REACTION_SMILES
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[Br:31][CH2:32][Br:33].[CH3:34][N:35]([CH3:36])[CH:37]=[O:38].[Cl:8][c:9]1[c:10]([OH:28])[c:11]([OH:27])[cH:12][c:13]2[c:19]1[CH2:18][CH2:17][NH:16][CH2:15][CH:14]2[c:20]1[cH:21][cH:22][c:23]([OH:26])[cH:24][cH:25]1.[F-:29].[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7].[K+:30]>>[Cl:8][c:9]1[c:10]2[c:11]([cH:12][c:13]3[c:19]1[CH2:18][CH2:17][NH:16][CH2:15][CH:14]3[c:20]1[cH:21][cH:22][c:23]([OH:26])[cH:24][cH:25]1)[O:27][CH2:32][O:28]2.[F:1][C:2]([C:3](=[O:4])[NH2:5])([F:6])[F:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(C2CNCCc3c2cc(O)c(O)c3Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Oc1ccc(C2CNCCc3c2cc2c(c3Cl)OCO2)cc1
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Name
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Type
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product
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Smiles
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NC(=O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |